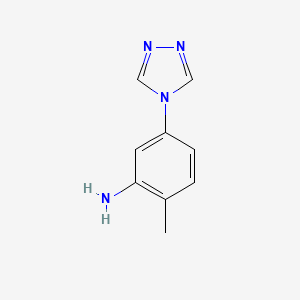

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

描述

Significance of Triazole Scaffolds in Contemporary Chemical Science

The triazole nucleus is a fundamental heterocyclic scaffold that has garnered significant attention across various scientific disciplines. frontiersin.orgnih.govresearchgate.net Triazoles exist as two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are five-membered aromatic rings containing three nitrogen atoms. frontiersin.orgchemijournal.com This high nitrogen content and aromatic stability confer upon them a unique set of properties, making them versatile building blocks in organic synthesis, materials science, and medicinal chemistry. frontiersin.org

The 1,2,4-triazole (B32235) ring, in particular, is a privileged structure in medicinal chemistry and is a core component of numerous therapeutic agents. frontiersin.orgmdpi.com Its ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, without being overly lipophilic, makes it an ideal scaffold for designing molecules that can interact with biological targets. frontiersin.orgchemijournal.com The triazole ring is considered a stable isostere for amide, ester, or carboxylic acid groups, allowing chemists to modify a molecule's properties while maintaining its core binding features. nih.gov Furthermore, the development of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition for forming 1,2,3-triazoles, has revolutionized the synthesis of complex molecular architectures, further cementing the importance of this heterocyclic system in modern chemical research. chemijournal.com The broad and potent activity of triazole derivatives has established them as pharmacologically significant scaffolds in the development of agents with a wide range of applications. nih.govtandfonline.com

Overview of Aniline-Substituted Triazoles in Scientific Literature

The combination of an aniline (B41778) moiety with a triazole ring gives rise to a class of compounds with significant research interest. Aniline derivatives themselves are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. When coupled with a triazole, the resulting aniline-substituted triazole can exhibit a range of chemical functionalities. The amino group of the aniline can act as a hydrogen bond donor or a nucleophilic site for further chemical modification, while the triazole ring provides a stable, aromatic core. nih.govresearchgate.net

Research in this area has explored the synthesis and properties of various isomers, such as those where the aniline is connected to different positions of the triazole ring or where substituents on the aniline ring are varied. nih.govnih.gov For instance, studies have investigated the synthesis of 1,2,3-triazole derivatives linked to an aniline moiety, often through "click chemistry," to create libraries of compounds for screening. researchgate.netbeilstein-journals.org The position of substitution on the aniline ring (ortho, meta, or para) has been shown to influence properties like lipophilicity, which is a critical parameter in drug design. nih.govresearchgate.net The synthesis of N-aryl-4H-1,2,4-triazol-3-amines starting from substituted anilines is a documented synthetic route, highlighting the role of anilines as foundational starting materials. nih.gov

Rationale for Comprehensive Research on 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

The specific structure of this compound warrants focused investigation as it serves as a valuable chemical intermediate. This compound is a building block used in the synthesis of more complex molecules. Its utility is exemplified by its role as a key precursor in the creation of macrocyclic compounds designed as inhibitors of specific cellular targets.

For example, this compound is a cited intermediate in the synthesis of macrocyclic compounds that act as inhibitors of the protein arginine methyltransferase 5 (PRMT5). The synthesis involves a multi-step process where this aniline derivative is coupled with other chemical fragments to construct the final macrocyclic architecture. The amino group of the aniline is crucial for forming an amide bond, a key step in the synthetic pathway. The methyl and triazole substituents are integral parts of the final molecule's structure, designed to fit into the binding pocket of the target protein.

The rationale for its use is therefore clear: it provides a pre-functionalized scaffold that simplifies the total synthesis of complex target molecules. The presence of the reactive amino group allows for straightforward coupling reactions, while the tolyl-triazole portion of the molecule is a pre-formed structural element required for the final product's intended function. Its availability as a chemical building block facilitates research into novel therapeutics by providing a reliable starting point for complex synthetic endeavors.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 954325-79-2 | C₉H₁₀N₄ |

| 1,2,3-Triazole | 288-36-8 | C₂H₃N₃ |

| 1,2,4-Triazole | 288-88-0 | C₂H₃N₃ |

| Aniline | 62-53-3 | C₆H₇N |

| Fluconazole | 86386-73-4 | C₁₃H₁₂F₂N₆O |

| Itraconazole | 84625-61-6 | C₃₅H₃₈Cl₂N₈O₄ |

| Cefatrizine | 51627-14-6 | C₁₈H₁₈N₆O₅S₂ |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLNKOFEAKDINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589903 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954325-79-2 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 4h 1,2,4 Triazol 4 Yl Aniline and Analogues

Established Synthetic Routes to 4H-1,2,4-Triazole-Aniline Derivatives

The synthesis of 4H-1,2,4-triazole-aniline derivatives is primarily achieved through the construction of the 1,2,4-triazole (B32235) ring from various precursors, which can be subsequently linked to or built upon an aniline (B41778) framework.

Cyclization Reactions in 1,2,4-Triazole Formation

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing these derivatives. A variety of cyclization strategies have been developed, utilizing a range of starting materials and reaction conditions.

One common approach involves the cyclization of amidrazones with aldehydes, a reaction that can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an environmentally friendly medium like polyethylene (B3416737) glycol. organic-chemistry.org Another versatile method is the triflic anhydride-activated cyclodehydration of secondary amides and hydrazides, which can be efficiently carried out using microwave irradiation. organic-chemistry.org This method not only provides a direct route to 3,4,5-trisubstituted 1,2,4-triazoles but also allows for further functionalization. organic-chemistry.org

Hydrazones are also popular precursors for fused 1,2,4-triazole systems due to their reactive nitrogen pairs and sp-hybridized carbon atoms. frontiersin.org For instance, the reaction of hydrazones with amines in the presence of an iodine/tert-butyl hydroperoxide (I₂/TBHP) system can yield 1,2,4-triazoles in high yields with good functional group tolerance. frontiersin.org Furthermore, aryl diazonium salts have been employed as a nitrogen source for the synthesis of 1,2,4-triazoles through decarboxylation and cyclization with 2-aryl-2-isocyanates in a metal-free process. frontiersin.orgnih.gov

The following table summarizes various cyclization methods for 1,2,4-triazole synthesis:

| Precursors | Reagents/Conditions | Key Features |

| Amidrazones and Aldehydes | Ceric Ammonium Nitrate, Polyethylene Glycol | Environmentally benign, suitable for N-fused triazoles. organic-chemistry.org |

| Secondary Amides and Hydrazides | Triflic Anhydride, Microwave | One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org |

| Hydrazones and Amines | I₂/TBHP | High yield and good functional group tolerance. frontiersin.org |

| 2-Aryl-2-isocyanates and Aryl diazonium salts | DABCO (1,4-diazabicyclo[2.2.2]octane) | Metal-free reaction. frontiersin.orgnih.gov |

| Amides and Nitriles | Copper catalyst, O₂ | Cascade addition-oxidation-cyclization. frontiersin.orgnih.gov |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the preparation of 1,2,4-triazole derivatives have been reported.

A notable example is a multicomponent process that directly synthesizes 1-aryl-1,2,4-triazoles from anilines, aminopyridines, or aminopyrimidines. acs.org This single-reactor approach has been successfully applied to a variety of substrates. acs.org Another efficient one-pot procedure involves the copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride. isres.org This method proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by treatment with a second nitrile and subsequent intramolecular dehydration cyclization. isres.org

Castanedo and coworkers developed a one-pot, two-step procedure that utilizes amidines, carboxylic acids, and hydrazines to produce 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov This method employs standard peptide coupling reagents and mild reaction conditions, making it suitable for combinatorial chemistry applications. nih.gov The reaction sequence begins with the formation of an acylamidine intermediate from a carboxylic acid and an amidine, which then undergoes acid-catalyzed reaction with a hydrazine (B178648) to form an amidrazone that cyclizes to the triazole. nih.gov

A novel one-pot synthesis for 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) from aniline derivatives has also been described. organic-chemistry.org This process involves the reaction of anilines with ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization, all in a single vessel. organic-chemistry.org

Utilization of Specific Precursors and Reagents

The choice of precursors and reagents is critical in directing the synthesis towards the desired 1,2,4-triazole-aniline derivatives.

For instance, the synthesis of 4-amino-1,2,4-(4H)triazole derivatives can be achieved by reacting hydrazine or its aqueous solution with a carboxylic acid in the presence of an acidic ion-exchange resin. google.com This method offers high yields and purity under mild conditions. google.com The use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids serves as a pathway to phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines. researchgate.net

The alkylation of the 1,2,4-triazole ring itself is a key step. The reaction of 1,2,4-triazole with alkyl halides in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) typically affords a mixture of N1 and N4-alkylated isomers. capes.gov.brresearchgate.net The regioselectivity of this alkylation can be influenced by the reaction conditions and the nature of the substrates. capes.gov.brresearchgate.net For the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, a method involving the preparation of bromine-containing 4-alkyl-4H-1,2,4-triazoles followed by Suzuki cross-coupling reactions has been developed. researchgate.net

The synthesis of aniline derivatives of 1,2,3-triazoles often involves the alkylation of hydroxyacetanilides with propargyl bromide, followed by deblocking the amino group and a copper-catalyzed cycloaddition with azides. researchgate.net While this pertains to 1,2,3-triazoles, the strategy of preparing functionalized aniline precursors is relevant.

Functionalization and Derivatization Strategies

Once the core 4H-1,2,4-triazole-aniline scaffold is assembled, further functionalization can be carried out to introduce a variety of substituents, thereby creating a library of analogues.

S-Alkylation Approaches for Triazole Derivatives

For 1,2,4-triazole-3-thione derivatives, S-alkylation is a common functionalization strategy. The sulfur atom can be alkylated using various alkylating agents. nih.govuzhnu.edu.ua The regioselectivity of subsequent N-alkylation on these S-substituted triazoles can be complex, often yielding a mixture of N1 and N2 isomers. nih.gov Studies have shown that in many cases, the N2-alkylated isomers are formed preferentially. nih.gov The choice of base and solvent can influence the outcome of these alkylation reactions. uzhnu.edu.ua For example, the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) in the presence of potassium carbonate yielded three different bis(triazolyl)methane isomers. nih.gov

A specific example involves the reaction of 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in the presence of triethylamine (B128534) to yield the corresponding S-alkylated product. mdpi.com

Introduction of Substituents on the Aniline Moiety

The aniline portion of the molecule provides a versatile handle for introducing a wide range of substituents. Standard aromatic functionalization reactions can be employed to modify the aniline ring. For instance, aniline N-oxides can be used as precursors for the metal-free synthesis of halogenated anilines. udel.edu Treatment with thionyl bromide selectively produces para-bromoanilines, while thionyl chloride preferentially yields ortho-chloroanilines. udel.edu

A multicomponent amination strategy using 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids under metallaphotoredox conditions allows for the synthesis of aniline compounds with both a trifluoromethyl group and distal quaternary carbons. researchgate.net While not directly applied to the target molecule, these advanced methods highlight the potential for complex functionalization of the aniline ring.

Furthermore, the synthesis of 1-aryl-1,2,4-triazoles can be achieved through a multicomponent process directly from anilines, allowing for the incorporation of various substituents on the aniline ring from the outset. acs.org Similarly, the one-pot synthesis of urazoles from aniline derivatives demonstrates the feasibility of using substituted anilines as starting materials to generate diverse products. organic-chemistry.org

Hybridization Strategies with Other Heterocyclic Systems

The molecular hybridization approach, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in medicinal chemistry to develop new therapeutic agents. farmaciajournal.com For 1,2,4-triazole systems, this involves fusing or linking the triazole ring with other heterocyclic scaffolds. This can lead to hybrid compounds with potentially enhanced biological activities compared to the individual components. nih.gov

Researchers have successfully synthesized hybrid molecules incorporating the 1,2,4-triazole ring with a variety of other heterocyclic systems, including:

Pyrimidine (B1678525), Pyridine, and Piperidine : Hybrid 1,2,4-triazoles have been synthesized incorporating these common heterocyclic rings. nih.gov

Piperazine (B1678402) : Microwave-assisted methods have been employed to create 3,5-disubstituted 1,2,4-triazole derivatives linked to a piperazine moiety. scipublications.com

Thiazolidinedione and Oxadiazole : Hybrid molecules combining these rings with a triazole core are being explored for their therapeutic potential. researchgate.net

Benzothiazole (B30560) : Both conventional and ultrasound-assisted methods have been used to create 1,4-disubstituted 1,2,3-triazoles that are tethered to a benzothiazole nucleus. nih.gov

1,2,3-Triazole : A straightforward procedure has been reported for the synthesis of a novel heterocyclic compound that contains both a 1,2,4-triazole and a 1,2,3-triazole ring system within the same molecule. mdpi.com This was achieved by reacting 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. mdpi.com

These hybridization strategies often utilize intermediates like 3-mercapto-1,2,4-triazoles, which can be further functionalized to create diverse molecular structures. farmaciajournal.com The development of such fused and linked heterocyclic systems is a key area of research, driven by the quest for novel compounds with unique properties. nih.govrsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have become increasingly influential in the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govresearchgate.net These principles aim to develop methods that are more environmentally friendly by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govrsc.org Key advanced techniques that align with green chemistry include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of solvent-free reaction conditions. researchgate.net These methods often lead to significant reductions in reaction time, increased product yields, and simpler work-up procedures compared to conventional heating methods. nih.govresearchgate.net

Microwave-Assisted Synthesis of 1,2,4-Triazoles

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional and eco-friendly energy source. scielo.org.zapnrjournal.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, which can dramatically accelerate chemical reactions. pnrjournal.com The synthesis of 1,2,4-triazole derivatives has been shown to be highly efficient under microwave conditions, often resulting in higher yields and substantially shorter reaction times compared to traditional heating methods. nih.govscielo.org.za

For instance, Ozdemir et al. synthesized piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives with an impressive 96% yield in just 30 minutes using microwave irradiation in ethanol, whereas the conventional method required 27 hours. nih.gov Similarly, another study reported that the synthesis of certain 1,2,4-triazole derivatives could be completed in just 33–90 seconds with an 82% yield under microwave heating, a significant improvement over the several hours required by conventional techniques. nih.gov

The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for various 1,2,4-triazole derivatives, as reported in the literature.

| Derivative Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted-1,2,4-triazoles | >4.0 hours | 1 minute | Not Specified | 85% | nih.gov |

| Piperazine-azole-fluoroquinolone hybrids | 27 hours | 30 minutes | Not Specified | 96% | nih.gov |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds | Not Specified | 82% | nih.gov |

| 3,5-Disubstituted-1,2,4-triazoles | 72 hours (hydrothermal) | 1.5 hours | Not Specified | 85% | nih.gov |

| Various 1H-1,2,4-triazol-3-one derivatives | 3-12 hours | 5-15 minutes | 62-85% | 75-94% | scielo.org.za |

Ultrasound-Assisted Synthesis of 1,2,4-Triazoles

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of 1,2,4-triazoles. nih.govasianpubs.org This method, known as sonication, uses the energy from acoustic cavitation—the formation, growth, and collapse of microbubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. asianpubs.orgasianpubs.org These conditions can significantly enhance reaction rates and yields. mdpi.com

The application of ultrasound in the synthesis of 1,2,4-triazole derivatives has proven to be an economical and efficient alternative to conventional methods. mdpi.com For example, a series of triazole-based acetamide (B32628) derivatives were synthesized with yields of 75–89% in just 40–80 minutes using an ultrasound-assisted protocol, while the conventional approach yielded only 60–75% over a period of 16–26 hours. mdpi.com Another study described a facile one-pot synthesis of 1,2,4-triazole derivatives under ultrasound irradiation that was simpler and more efficient than previously reported methods. asianpubs.org

The following table provides a comparison of ultrasound-assisted and conventional methods for the synthesis of 1,2,4-triazole derivatives.

| Derivative Type | Conventional Method Time | Ultrasound Method Time | Conventional Yield | Ultrasound Yield | Reference |

|---|---|---|---|---|---|

| Triazole-based acetamide derivatives | 16-26 hours | 40-80 minutes | 60-75% | 75-89% | mdpi.com |

| Polyfunctional 1,2,4-triazoles | Not Specified | 10-25 minutes | Not Specified | 70-96% | researchgate.net |

| 1,4-Disubstituted 1,2,3-triazoles tethering benzothiazole | 3-4 hours | 15-20 minutes | 70-85% | 85-96% | nih.gov |

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that reduces waste and eliminates the environmental impact associated with solvent use and disposal. Several methods for synthesizing 1,2,4-triazoles under such conditions have been developed.

One notable approach involves the reaction of N-tosylhydrazonyl chlorides with nitriles to produce 1,2,4-triazole derivatives without the need for a solvent. researchgate.net Another efficient, solvent-free method for preparing 3,4,5-trisubstituted-1,2,4-triazoles utilizes HClO4-SiO2 as a recyclable catalyst. frontiersin.orgnih.gov This reaction proceeds at 80°C and produces moderate to high yields (55%–95%), demonstrating good tolerance for a variety of substituents on the starting materials. nih.gov The catalyst itself can be recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. frontiersin.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 5 4h 1,2,4 Triazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, were found in the public domain.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Detailed 2D NMR data, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), which are crucial for confirming the connectivity of the molecular structure, are not available in the reviewed literature for this compound.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Specific IR absorption peaks (cm⁻¹) corresponding to the functional groups (N-H, C-H, C=N, aromatic C=C) and the UV-Vis absorption maxima (λmax) related to the electronic transitions of this compound could not be located.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

While the molecular weight is known to be 174.20 g/mol , specific high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition, is not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No information on the LC-MS analysis, including retention time and the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, was found for this compound.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data or Hirshfeld surface analysis for the compound this compound could be located in the public domain. The information required to populate the following sections is therefore unavailable.

Single Crystal X-ray Diffraction

Detailed single-crystal X-ray diffraction data for this compound, which would provide insights into its crystal system, space group, unit cell dimensions, and precise molecular geometry, are not currently available in published literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Similarly, a Hirshfeld surface analysis, which is crucial for the detailed investigation of intermolecular interactions within the crystal structure of this compound, has not been reported. This type of analysis requires the crystallographic information file (CIF) from single-crystal X-ray diffraction, which is unavailable.

Due to the absence of the necessary crystallographic data, a detailed article focusing on the X-ray diffraction and Hirshfeld surface analysis of this compound cannot be generated at this time.

Computational and Theoretical Investigations of 2 Methyl 5 4h 1,2,4 Triazol 4 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, utilized to probe the electronic structure of complex molecules. For 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, DFT studies are instrumental in understanding its geometry and fundamental electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, serves as an important measure of molecular stability and reactivity.

For triazole derivatives, the HOMO is typically located on the more electron-rich portions of the molecule, while the LUMO resides on the electron-poorer regions. In the case of this compound, the aniline (B41778) ring, with its electron-donating amino and methyl groups, would be expected to be the primary locus of the HOMO. This suggests this area is the most likely site for electrophilic attack. Conversely, the triazole ring, an electron-withdrawing heterocycle, would be the main contributor to the LUMO, marking it as the probable site for nucleophilic attack.

Table 1: Representative DFT Parameters for Triazole Derivatives

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.6 to -6.3 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -2.2 |

Natural Bond Orbital (NBO) analysis provides a detailed view of electron density distribution, revealing insights into bonding, charge transfer, and hyperconjugative interactions within a molecule. For a related thiazolo-triazole derivative, NBO analysis highlighted significant bioactivity, as indicated by second-order decay energy E(2) values.

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed to study its electronic excited states. This method is crucial for predicting spectroscopic properties, such as UV-visible absorption spectra.

TD-DFT calculations for this compound would identify the electronic transitions responsible for its absorption bands. The primary transition is typically from the HOMO to the LUMO, often characterized as a π→π* transition, which is common in aromatic and heterocyclic systems. Such studies on related nitro-triazole compounds have been used to calculate absorbance and excitation energies, providing insights into their optical properties. These theoretical spectra can be correlated with experimental data to confirm structural assignments and understand the photophysical processes.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts how a molecule (ligand) binds to the active site of a target macromolecule, usually a protein. This technique is fundamental in drug discovery for evaluating the potential of a compound to act as a therapeutic agent.

For derivatives containing the 1,2,4-triazole (B32235) scaffold, docking studies have been widely performed to explore their potential as inhibitors for various targets, including enzymes implicated in cancer and microbial infections. In simulations involving this compound, the triazole ring's nitrogen atoms are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site. The aniline portion can engage in π-π stacking or hydrophobic interactions. For instance, docking studies on similar aniline-quinazoline derivatives against EGFR and VEGFR-2 receptors revealed key binding modes and energies, helping to rationalize their cytotoxic activity.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. By systematically altering parts of a molecule like this compound, researchers can build models that predict the activity of novel analogues.

SAR studies on related 1,2,4-triazole derivatives have shown that the nature and position of substituents on the aromatic rings can drastically alter biological efficacy. For example, in a series of aniline derivatives, lipophilicity was found to be a key parameter that could be modeled using Quantitative Structure-Activity Relationship (QSAR) techniques. For this compound, an SAR study might involve synthesizing analogues with different substituents on the aniline ring or at other positions on the triazole ring to probe their effect on a specific biological target. These efforts help in designing compounds with improved potency and selectivity.

pKa Analysis and Protonation State Influence

The pKa of a molecule indicates the acidity or basicity of its functional groups and determines its charge state at a given pH. This is critical because the protonation state affects a molecule's solubility, membrane permeability, and ability to interact with biological targets.

This compound possesses two key basic sites: the amino group on the aniline ring and the nitrogen atoms of the triazole ring. Computational methods can predict the pKa values for these sites. The aniline amine's pKa is influenced by the electron-withdrawing triazole ring and the electron-donating methyl group. Knowing the likely protonation state at physiological pH (~7.4) is vital for accurate molecular docking simulations, as a positively charged (protonated) amine can form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site, significantly impacting binding affinity.

Molecular Dynamics Simulations

Extensive searches of scientific literature and chemical databases have revealed no specific studies focused on the molecular dynamics simulations of the compound this compound. While computational and theoretical investigations, including molecular dynamics simulations, are common for various 1,2,4-triazole derivatives to explore their conformational landscape, interaction with biological targets, and material properties, no such research has been published for this particular molecule. nih.govuobaghdad.edu.iqnih.gov

Although general methodologies for performing molecular dynamics simulations on triazole-containing compounds are well-established, the absence of specific research on this compound means there are no detailed findings or data tables to present for this particular subsection. Future computational studies may address this gap in the literature.

Applications Beyond Biological Systems

Materials Science Applications

The intrinsic properties of the triazole and aniline (B41778) moieties within 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline make it a candidate for various materials science applications, from optoelectronics to the development of novel coordination polymers.

Triazole derivatives are recognized for their potential in the field of optoelectronics, particularly for their nonlinear optical (NLO) properties. mdpi.com NLO materials are crucial for technologies like optical switching and data storage. The efficacy of these organic molecules often stems from efficient intramolecular charge transfer. mdpi.com Although specific NLO data for this compound is not detailed in the provided research, the general class of 1,2,4-triazole (B32235) derivatives shows significant promise. For instance, studies on other triazole-based compounds have demonstrated substantial first and second hyperpolarizabilities, which are key indicators of NLO activity. wikipedia.org The structure of this compound, with its electron-donating amino group and electron-accepting triazole ring connected through a phenyl π-system, forms a donor-π-acceptor (D-π-A) framework conducive to NLO effects. This configuration facilitates the charge transfer necessary for a strong NLO response, suggesting its potential for use in fabricating materials for optoelectronic applications. mdpi.com

A study on 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), a related triazole derivative, revealed significant third-order NLO properties. chemscene.com The investigation, using the Z-scan technique, determined key parameters indicative of its potential in optical devices. chemscene.com

Table 1: Third-Order Nonlinear Optical Properties of a Related Triazole Derivative (ANIT)

| NLO Parameter | Measured Value | Significance |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 2.99 cm/GW | Indicates two-photon absorption. chemscene.com |

| Nonlinear Refractive Index (n₂) | -2.53 x 10⁻¹¹ esu | Characterizes the self-defocusing nature of the material. chemscene.com |

| Third-Order Susceptibility (χ⁽³⁾) | 2.72 x 10⁻¹³ esu | Measures the overall third-order nonlinear response. chemscene.com |

| Second-Order Hyperpolarizability (γh) | 0.281 x 10⁻³¹ esu | Relates to the molecular-level NLO response. chemscene.com |

Compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for metals, particularly in acidic environments. nih.gov The 1,2,4-triazole scaffold is particularly effective because its nitrogen atoms can strongly coordinate with metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal. nih.gov The presence of the aniline group in this compound provides additional adsorption sites, enhancing its potential to inhibit corrosion. nih.gov Research on various triazole derivatives demonstrates their ability to act as mixed-type inhibitors, adsorbing onto steel or copper surfaces according to models like the Langmuir isotherm. mdpi.comnih.gov This adsorption creates a barrier that significantly reduces the corrosion rate. nih.gov For example, studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) showed a substantial increase in inhibition efficiency with concentration. nih.gov

Table 2: Corrosion Inhibition Efficiency of Various Triazole Derivatives on Different Metals

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 89% nih.gov |

| 1-(1-(4-Aminophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanol | Carbon Steel | 1 M HCl | 98% nih.gov |

| 3-phenethylsulphinyl-5-amino-1H-1,2,4-triazole | Copper | 1% HCl | ~85% mdpi.com |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | >90% nih.gov |

The molecular structure of this compound makes it an excellent ligand for forming coordination complexes with various transition metals. acs.orgmdpi.comnih.gov Triazoles are considered good coordinating ligands because they contain multiple nitrogen atoms that can act as electron-pair donors. mdpi.comnih.gov Specifically, this compound can act as a bidentate ligand, coordinating to metal ions through one of the nitrogen atoms of the triazole ring and the nitrogen atom of the aniline's amino group. mdpi.comnih.gov This coordination leads to the formation of a stable five-membered chelate ring, which enhances the stability of the resulting metal complex. acs.orgnih.gov The study of such complexes is a significant area of research in coordination chemistry, with applications in catalysis, materials science, and medicine. acs.org The coordination potential is a key property highlighted for this class of compounds.

The incorporation of heterocyclic rings into polymer backbones is a known strategy for enhancing material properties. The 1,2,4-triazole ring is noted for its high thermal stability. acs.orgmdpi.comacs.orgrroij.com Fused triazole systems, for example, can exhibit decomposition temperatures as high as 300°C. acs.orgacs.orgrroij.com Introducing a robust and thermally stable molecule like this compound into polymer chains could significantly improve the thermal resistance of the resulting material. Furthermore, triazole building blocks are utilized in the synthesis of functional materials like conducting polymers. mdpi.com The copolymerization of aniline derivatives is a common method to create polymers with specific properties, such as improved solubility and conductivity. nih.gov The presence of both the aniline and triazole groups suggests that this compound could be a valuable monomer for creating specialized polymers with enhanced thermal stability and tailored electronic properties.

Agrochemical Applications

The triazole family of compounds is one of the most important classes of chemical agents used in agriculture, primarily for crop protection. mdpi.com

1,2,4-Triazole derivatives are the nucleus of many commercial fungicides used extensively to manage crop diseases. nih.gov Their mechanism of action typically involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. By disrupting this pathway, triazole fungicides inhibit fungal growth, providing broad-spectrum activity against a variety of plant pathogens. While resistance can be an issue, the development of new triazole structures is a continuous effort in agrochemical research. nih.gov The structure-activity relationship (SAR) studies of 1,2,4-triazoles consistently show their potential as potent fungicidal compounds. nih.gov Derivatives of this compound are investigated within this context, leveraging the proven efficacy of the triazole pharmacophore. nih.gov

Table 3: Antifungal Activity of Representative Triazole-Based Compounds Against Plant Pathogens

| Compound Type | Pathogen | Observed Activity |

|---|---|---|

| Benzimidazole-triazoles | Venturia nashicola (Pear scab) | Potent activity. nih.gov |

| Benzimidazole-triazoles | Fusarium graminearum (Wheat head blight) | Sufficient activity. nih.gov |

| Strobilurin-triazole analogues | Erysiphe graminis (Wheat powdery mildew) | Excellent efficacy. |

| Strobilurin-triazole analogues | Puccinia sorghi Schw (Corn rust) | Excellent efficacy. |

Herbicidal and Insecticidal Potential

The 1,2,4-triazole ring is a key structural motif in a variety of agrochemicals, suggesting that this compound may also possess such properties. rjptonline.org Derivatives of 1,2,4-triazole are recognized for their broad-spectrum biological activities, which include herbicidal and insecticidal effects. rjptonline.orgresearchgate.net

The herbicidal action of some 1,2,4-triazole compounds is attributed to their ability to inhibit key plant enzymes. For instance, some triazole derivatives interfere with the biosynthesis of essential amino acids or other vital metabolic pathways in plants. Research on novel 1,2,4-triazolinone derivatives has shown that certain compounds in this class exhibit herbicidal activity against various plant species. researchgate.net Specifically, some pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety have demonstrated good inhibition against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). figshare.com

In terms of insecticidal potential, various 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against common agricultural pests. rjptonline.org For example, certain novel 1,2,4-triazole derivatives have shown insecticidal activity against Aphis rumicis (black bean aphid). researchgate.net Further studies have indicated that some 1,2,4-triazolo-thiazolidin-4-one derivatives are active against Heliothis armigera. rjptonline.org The introduction of specific functional groups, such as trifluoroacetyl moieties, into the 1,2,4-triazole structure has been shown to yield compounds with significant insecticidal activity against pests like Nilaparvata lugens and Aphis craccivora. nih.govdeepdyve.com

Table 1: Examples of Herbicidal and Insecticidal Activity in 1,2,4-Triazole Derivatives

| Compound Class | Target Organism | Observed Effect |

|---|---|---|

| Pyrimidine derivatives containing 1,2,4-triazole | Brassica napus, Echinochloa crusgalli | Good inhibition figshare.com |

| 1,2,4-Triazolinone derivatives | Various plant species | Herbicidal activity researchgate.net |

| Substituted 1,2,4-triazole derivatives | Aphis rumicis | Insecticidal activity researchgate.net |

| 1,2,4-Triazolo-thiazolidin-4-one derivatives | Heliothis armigera | Insecticidal activity rjptonline.org |

| 1,2,4-Triazole derivatives with trifluoroacetyl moieties | Nilaparvata lugens, Aphis craccivora | High insecticidal activity nih.govdeepdyve.com |

Environmental Fate and Behavior

The environmental fate and behavior of this compound can be inferred from studies on other triazole-based compounds, particularly triazole fungicides which are widely used in agriculture. researchgate.netfungalinfectiontrust.org These compounds can enter the environment through various pathways and their persistence and distribution are of significant interest. nih.gov

Photodegradation Pathways in Environmental Matrices

The photodegradation of triazole derivatives can be influenced by environmental conditions. For instance, the photo-Fenton process has been shown to effectively degrade the triazole pesticide triazophos (B1682461) in water, with half-lives as short as 11.2 minutes under solar irradiation. nih.gov The degradation products identified in this process included 1-phenyl-3-hydroxy-1,2,4-triazole. nih.gov In general, the aqueous photolysis of many triazole fungicides is considered to be a slow degradation process. researchgate.net

Studies on the photocatalytic degradation of other 1,2,4-triazole derivatives have revealed that the degradation mechanism can involve hydroxylation and ring opening. researchgate.net The photolysis of the unsubstituted 1,2,4-triazole ring can lead to the formation of various smaller molecules, including nitrilimine. researchgate.net However, many 1,2,4-triazole rings are not completely mineralized under photocatalytic conditions, sometimes forming stable intermediates. nih.gov

Hydrolytic Stability in Aqueous Environments

1,2,4-Triazoles are generally considered to be aromatic and stable compounds. researchgate.net Many triazole fungicides are not susceptible to hydrolysis over a wide range of pH and temperature values. researchgate.net For example, the triazole fungicide epoxiconazole (B1671545) has a reported hydrolysis half-life of 131 days at a neutral pH and 25°C. researchgate.net Similarly, tebuconazole (B1682727) and flutriafol (B1673497) also exhibit long hydrolysis half-lives under various pH conditions. researchgate.net This suggests that hydrolysis is not a primary degradation pathway for many compounds in this class in aqueous environments. The stability of the 1,2,4-triazole ring to acid and alkali is a known characteristic. researchgate.net

Table 2: Hydrolysis Half-lives of Selected Triazole Fungicides in Water

| Compound | pH | Temperature (°C) | Half-life (days) |

|---|---|---|---|

| Epoxiconazole | 7.0 | 25 | 131 researchgate.net |

| Tebuconazole | 7.0 | 25 | 198 researchgate.net |

| Flutriafol | 7.0 | 25 | 182 researchgate.net |

Environmental Distribution and Compartmentalization

Once released into the environment, triazole compounds can be distributed across different environmental compartments, including soil and water. epa.gov Triazole fungicides are known to persist in both soil and aqueous environments. researchgate.net Their distribution is influenced by factors such as their affinity for soil particles and their water solubility. For example, the triazole fungicide propiconazole (B1679638) has a strong affinity for soil, which can limit its runoff into surface waters but may lead to its accumulation in the topsoil layers. researchgate.net

The persistence of triazole compounds means they can be detected in environmental water and soil samples long after their application. researchgate.netbohrium.com The common metabolite 1,2,4-triazole can be formed from the degradation of various parent triazole pesticides and can be found in different environmental matrices. epa.govacs.org The extensive use of triazole fungicides in agriculture has led to their detection in surface waters and groundwater, highlighting their potential for environmental distribution. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Currently, the scientific community's explicit knowledge of this compound is primarily foundational, centering on its basic identification and availability as a chemical building block. The compound is cataloged with the CAS number 954325-79-2, a molecular formula of C₉H₁₀N₄, and a molecular weight of 174.20 g/mol . sigmaaldrich.com It is classified as a phenyl-1,2,4-triazole, characterized by a 1,2,4-triazole (B32235) ring attached to a phenyl group, which is further substituted with methyl and amino groups at the 2 and 5 positions, respectively.

The existing literature on triazoles as a class is extensive, underscoring their significance in medicinal chemistry and materials science due to their diverse biological activities, including antifungal, antiviral, and anticancer properties. zsmu.edu.uamdpi.comnih.gov However, dedicated research focusing specifically on the synthesis, characterization, and application of this compound is notably absent from publicly accessible scientific databases and journals. Its primary role appears to be that of a starting material or intermediate for the synthesis of more complex molecules, a status suggested by its commercial availability.

Identification of Knowledge Gaps and Emerging Research Avenues

The limited specific research on this compound presents significant knowledge gaps that also represent fertile ground for new research. Key areas awaiting investigation include:

Synthetic Methodologies: While general methods for synthesizing 1,2,4-triazoles are well-established, specific, optimized, and scalable synthetic routes to this compound have not been detailed in the literature. Research into efficient synthetic pathways would be a crucial first step.

Physicochemical Properties: A comprehensive characterization of its physical and chemical properties, such as its solubility, pKa, and crystallographic structure, is currently unavailable. This data is fundamental for any further development or application.

Biological Activity Screening: The broad spectrum of biological activities associated with triazole derivatives suggests that this compound could possess interesting pharmacological properties. zsmu.edu.uamdpi.com Systematic screening against various biological targets (e.g., microbial, cancerous cell lines) is a significant unexplored avenue.

Reactivity and Chemical Behavior: A detailed investigation into the reactivity of its functional groups—the aniline (B41778) amine and the triazole ring—is needed to understand its potential as a versatile chemical scaffold.

Prospects for Rational Design and Development of Novel Derivatives

The structure of this compound offers clear opportunities for the rational design of novel derivatives with potentially enhanced or new functionalities. The presence of a primary aromatic amine group provides a reactive handle for a wide array of chemical modifications.

Future research could focus on:

N-Functionalization: The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse library of new compounds. These modifications could modulate the molecule's electronic properties, solubility, and biological activity.

Diazotization and Coupling Reactions: The aniline moiety can undergo diazotization, allowing for the introduction of a wide range of substituents onto the phenyl ring, further expanding the chemical space of its derivatives.

Modification of the Triazole Ring: While the 4H-1,2,4-triazole ring is generally stable, research into its potential for C-H functionalization or quaternization could yield novel structures with unique properties. rsc.org

The systematic exploration of these derivatization pathways, guided by computational modeling and structure-activity relationship (SAR) studies, holds the promise of developing new chemical entities for various applications.

Interdisciplinary Research Opportunities

The unique combination of a functionalized aniline and a triazole ring in this compound opens up several avenues for interdisciplinary research:

Medicinal Chemistry: Building on the known pharmacological importance of triazoles, this compound can serve as a scaffold for the development of new therapeutic agents. zsmu.edu.uamdpi.comnih.gov Collaboration between synthetic chemists and biologists will be crucial for screening new derivatives for activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Materials Science: Triazole-containing compounds have been investigated for their applications in polymers, dyes, and corrosion inhibitors. lifechemicals.com The potential of this compound and its derivatives in the development of novel functional materials, such as conductive polymers or photostable materials, warrants investigation by materials scientists and chemists.

Coordination Chemistry: The nitrogen atoms of the triazole ring and the aniline group can act as ligands for metal ions. This suggests the potential for creating novel coordination complexes with interesting catalytic, magnetic, or optical properties, representing an opportunity for collaboration between organic and inorganic chemists.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline, and how do reaction conditions influence yield?

- Classical Synthesis : React 2-methyl-5-nitroaniline with sodium azide and a catalyst (e.g., ammonium chloride) under reflux to form the triazole ring via cycloaddition. Reduce the nitro group to an amine using Pd/C and hydrogen .

- Microwave-Assisted Synthesis : Optimize time and temperature (e.g., 150°C, 30 minutes) to accelerate the cycloaddition step, improving yield by ~20% compared to classical methods .

- Critical Factors : pH control (neutral to slightly acidic) and solvent choice (e.g., ethanol or DMF) significantly impact intermediate stability and final product purity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>10:1). Validate hydrogen bonding networks (e.g., N–H···N interactions) to confirm tautomeric forms .

- Visualization : Generate ORTEP diagrams to illustrate molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis and NMR data .

- Docking Simulations : Use AutoDock Vina to explore binding affinities with biological targets (e.g., fungal CYP51 enzymes), focusing on triazole coordination sites .

Q. How does the triazole moiety influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insights : The electron-deficient triazole ring directs electrophilic attacks to the para position of the aniline group. Monitor intermediates via LC-MS to identify substitution patterns .

- Reagent Optimization : Use alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as a base. Kinetic studies show 70% conversion at 80°C within 6 hours .

Q. What strategies are recommended for analyzing biological activity, such as antimicrobial effects?

- Assay Design :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (concentration range: 1–128 µg/mL).

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Methodological Considerations

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine ¹H/¹³C NMR, IR, and HRMS data. For example, discrepancies in NH proton signals may arise from tautomerism; use variable-temperature NMR to confirm dynamic exchange .

- Error Analysis : Apply statistical tools (e.g., Chauvenet’s criterion) to identify outliers in crystallographic or spectroscopic datasets .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for baseline separation of triazole byproducts.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for slow crystallization (yield: 85–90%) .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。